molecular formula C9H14ClNO B13702335 O-(2,4-Dimethylbenzyl)hydroxylamine Hydrochloride

O-(2,4-Dimethylbenzyl)hydroxylamine Hydrochloride

Cat. No.: B13702335
M. Wt: 187.66 g/mol
InChI Key: MTBYFWCAKBUCLZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: O-(2,4-Dimethylbenzyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include alkoxides and amines.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of O-(2,4-Dimethylbenzyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile. It can react with electrophilic centers in various molecules, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the electrophilic species .

Comparison with Similar Compounds

Uniqueness: O-(2,4-Dimethylbenzyl)hydroxylamine Hydrochloride is unique due to the presence of two methyl groups on the benzyl ring. This structural feature can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications .

Properties

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

O-[(2,4-dimethylphenyl)methyl]hydroxylamine;hydrochloride

InChI

InChI=1S/C9H13NO.ClH/c1-7-3-4-9(6-11-10)8(2)5-7;/h3-5H,6,10H2,1-2H3;1H

InChI Key

MTBYFWCAKBUCLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CON)C.Cl

Origin of Product

United States

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